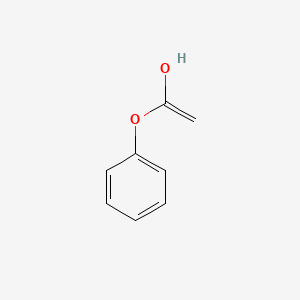

1-Phenoxyethen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethenol, 1-phenoxy-, also known as 2-phenoxyethanol, is an organic compound with the chemical formula C₈H₁₀O₂. It is a colorless, oily liquid with a faint rose-like odor. This compound is classified as a glycol ether and a phenol ether. It is widely used in various industries due to its versatile properties, including its role as a preservative, solvent, and antiseptic .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenol, 1-phenoxy-, is commonly synthesized through the hydroxyethylation of phenol. This process involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .

Another method involves the reaction of phenolate with a monohalohydrin at a temperature below the boiling point of the reaction mixture. This method is advantageous for producing high-purity phenoxyethanol .

Industrial Production Methods

In industrial settings, the production of ethenol, 1-phenoxy-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous reactors and advanced purification techniques ensures the production of high-quality phenoxyethanol suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethenol, 1-phenoxy-, undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form phenoxyacetic acid.

Reduction: It can be reduced to form phenoxyethane.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Phenoxyacetic acid.

Reduction: Phenoxyethane.

Substitution: Various substituted phenoxyethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Ethenol, 1-phenoxy-, has a wide range of applications in scientific research:

Chemistry: It is used as a solvent for cellulose acetate, dyes, inks, and resins.

Biology: It serves as an antiseptic and preservative in biological samples and formulations.

Medicine: It is used as a preservative in vaccines and pharmaceuticals due to its antimicrobial properties.

Industry: It is employed as a perfume fixative, insect repellent, and anesthetic in fish aquaculture.

Mechanism of Action

Ethenol, 1-phenoxy-, exerts its effects primarily through its antimicrobial properties. It disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. This compound is effective against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Phenetole: An ether with similar aromatic properties but lacks the hydroxyl group.

Phenyl cellosolve: Another glycol ether with similar solvent properties but different molecular structure.

Uniqueness

Ethenol, 1-phenoxy-, is unique due to its combination of glycol ether and phenol ether properties. This dual functionality allows it to serve as both a solvent and an antimicrobial agent, making it highly versatile in various applications .

Biological Activity

1-Phenoxyethen-1-ol, a compound with notable biological properties, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its reactivity and biological activity. Its molecular formula is C9H10O2 and it features a phenoxy group attached to an ethenol moiety. This structure is significant for its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, studies on pyrazole derivatives have shown significant antimicrobial activity against various bacterial strains, suggesting that structural analogs may also possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Pyrazole Derivative P11 | Gram-positive (Staphylococcus aureus) | 20 mm |

| Pyrazole Derivative P11 | Gram-negative (E. coli) | 15 mm |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In one study, compounds with similar structures were tested for their ability to induce apoptosis in cancer cells. The findings indicated that these compounds could inhibit cell proliferation effectively, highlighting their potential as anticancer agents .

Case Study: Apoptotic Induction

A study on a series of phenolic compounds demonstrated that those with a similar structural framework to this compound significantly increased caspase activity in breast cancer cells, suggesting a mechanism for their anticancer effects .

Enzyme Interaction

The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy .

Table 2: Enzyme Interaction Studies

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Phenoxyethen-1-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Utilize catalytic hydrogenolysis or nucleophilic substitution reactions, referencing protocols for structurally similar compounds like 1-Phenoxypropan-2-ol . For example, palladium-based catalysts (e.g., PdCl₂) in hexane solvent systems have shown efficacy in analogous ether syntheses . Optimize temperature (60–80°C) and catalyst loading (1–3 mol%) to minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group verification with gas chromatography-mass spectrometry (GC-MS) for purity assessment. Cross-reference retention indices and fragmentation patterns with NIST database entries for phenoxy-ethers . For quantitative purity, employ HPLC with UV detection at 254 nm, as outlined in pharmacopeial guidelines for related glycol ethers .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be systematically resolved?

- Methodological Answer : Apply iterative data triangulation:

Replicate experiments under controlled conditions to rule out procedural variability.

Compare results with computational predictions (e.g., DFT-based NMR chemical shift calculations).

Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Contradictions may arise from stereochemical variations or solvent effects, necessitating dynamic NMR studies or X-ray crystallography .

Q. What computational strategies predict the stability and reactivity of this compound under oxidative or thermal stress?

- Methodological Answer : Perform density functional theory (DFT) calculations to model bond dissociation energies (BDEs) and identify vulnerable sites (e.g., the ethenoxy bond). Simulate degradation pathways using software like Gaussian or ORCA, referencing thermodynamic parameters from analogous compounds like 2-Cyclohexen-1-ol derivatives . Validate predictions via accelerated stability testing (40–60°C, 75% relative humidity) .

Q. How can researchers reconcile open-data requirements with ethical constraints when sharing experimental data involving this compound?

- Methodological Answer :

- De-identification : Apply "de facto anonymization" by removing direct identifiers and aggregating data where possible .

- Consent Frameworks : Use GDPR-compliant consent forms that explicitly permit data reuse for non-commercial research .

- Controlled Access : Utilize repositories with tiered access (e.g., EMBL-EBI) to balance transparency with privacy .

Properties

CAS No. |

32666-75-4 |

|---|---|

Molecular Formula |

C8H8O2 |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

1-phenoxyethenol |

InChI |

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6,9H,1H2 |

InChI Key |

BTZDVSBDHTYXIH-UHFFFAOYSA-N |

Canonical SMILES |

C=C(O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.